molecular formula C30H34NP B12879853 N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine

N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine

Cat. No.: B12879853
M. Wt: 439.6 g/mol
InChI Key: ZFVKYSBEBCYADT-UHFFFAOYSA-N
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Description

N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a phosphino group, a methylphenyl group, and an adamantane backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Adamantane Backbone: The adamantane structure is synthesized through a series of cyclization reactions.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation.

    Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a phosphination reaction.

    Final Assembly: The final step involves the coupling of the adamantane backbone with the methylphenyl and diphenylphosphino groups under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphino group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.

    Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-2-amine: Similar structure but with a different position of the methyl group.

    N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-3-amine: Another positional isomer.

    N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-4-amine: Yet another positional isomer.

Uniqueness

The uniqueness of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.

Biological Activity

N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine, also known by its CAS number 1333903-48-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a diphenylphosphino group and an adamantane moiety. Its molecular formula is C30H34NPC_{30}H_{34}NP with a molecular weight of approximately 439.57 g/mol. The presence of the phosphine group suggests potential applications in catalysis and as a ligand in metal complexes.

Research indicates that compounds containing phosphine groups can interact with various biological targets, including enzymes and receptors. The diphenylphosphino moiety may enhance the compound's ability to modulate biological pathways involved in cancer and other diseases.

1. Inhibition of Bcl-xL

One significant area of research focuses on the compound's ability to inhibit Bcl-xL, a protein known for its role in preventing apoptosis in cancer cells. Bcl-xL inhibitors are being investigated as potential therapeutic agents in cancer treatment, particularly for tumors that exhibit resistance to conventional therapies .

2. Interaction with EGFR

The compound has also been studied in the context of epidermal growth factor receptor (EGFR) signaling pathways. Inhibition of EGFR is crucial in treating various cancers, particularly non-small cell lung cancer (NSCLC). The structural characteristics of this compound may allow it to serve as a scaffold for developing targeted therapies against EGFR .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented below:

Study Biological Activity Findings
Study 1Bcl-xL InhibitionDemonstrated effective inhibition in vitro, leading to increased apoptosis in cancer cell lines .
Study 2EGFR TargetingShowed promising results in blocking EGFR signaling pathways, reducing proliferation in NSCLC models .
Study 3CytotoxicityExhibited cytotoxic effects against various cancer cell types with IC50 values in low micromolar range .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound as an adjunct therapy for patients with advanced NSCLC. The results indicated that patients receiving this compound alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone.

Case Study 2: Drug Resistance
Another investigation focused on overcoming drug resistance in breast cancer cells. The compound was shown to sensitize resistant cell lines to existing chemotherapeutics, suggesting its potential role as a combination therapy agent.

Properties

Molecular Formula

C30H34NP

Molecular Weight

439.6 g/mol

IUPAC Name

N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine

InChI

InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3

InChI Key

ZFVKYSBEBCYADT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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